Potassium (1-(tert-butoxycarbonyl)-1H-pyrrol-2-yl)trifluoroborate
Description
Potassium trifluoroborates are a class of compounds widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions . They are known for their stability, ease of handling, and compatibility with a variety of functional groups . The compound contains a pyrrole ring, which is a five-membered aromatic heterocycle, with a tert-butoxycarbonyl (Boc) protecting group. The Boc group is commonly used in organic synthesis to protect amines.
Molecular Structure Analysis
The compound contains a pyrrole ring, which is aromatic and thus contributes to the compound’s stability. The Boc group is a bulky, tert-butyl group, which can influence the compound’s reactivity and steric interactions. The trifluoroborate group is a good leaving group, making it useful in various coupling reactions .Chemical Reactions Analysis
Potassium trifluoroborates are commonly used in Suzuki-Miyaura cross-coupling reactions . In these reactions, the trifluoroborate group is coupled with an aryl or vinyl halide in the presence of a palladium catalyst .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure and functional groups. For example, the presence of the Boc group can make the compound more hydrophobic. The trifluoroborate group is polar and can form hydrogen bonds, which can influence the compound’s solubility .Future Directions
properties
IUPAC Name |
potassium;trifluoro-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrol-2-yl]boranuide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BF3NO2.K/c1-9(2,3)16-8(15)14-6-4-5-7(14)10(11,12)13;/h4-6H,1-3H3;/q-1;+1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLELYVCYELWAIX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC=CN1C(=O)OC(C)(C)C)(F)(F)F.[K+] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BF3KNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium (1-(tert-butoxycarbonyl)-1H-pyrrol-2-yl)trifluoroborate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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